![molecular formula C27H30FNO6 B15093949 Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[(R)-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)-](/img/structure/B15093949.png)
Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[(R)-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[®-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)- involves multiple steps, starting from basic steroidal precursorsSpecific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques to ensure consistency and quality. The process may include the use of bioreactors and continuous flow systems to optimize the reaction conditions and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[®-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)- undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction could produce less oxidized forms .
Applications De Recherche Scientifique
Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[®-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)- has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Applied in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceuticals and cosmetics.
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Betamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.
Uniqueness
Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[®-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)- is unique due to its specific structural modifications, which enhance its potency and reduce its side effects compared to other corticosteroids .
Propriétés
Formule moléculaire |
C27H30FNO6 |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-pyridin-3-yl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C27H30FNO6/c1-24-8-7-17(31)10-16(24)5-6-18-19-11-22-27(21(33)14-30,25(19,2)12-20(32)26(18,24)28)35-23(34-22)15-4-3-9-29-13-15/h3-4,7-10,13,18-20,22-23,30,32H,5-6,11-12,14H2,1-2H3 |
Clé InChI |
KXSDCRAUHTYQKT-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C3(C(C1CC4C2(OC(O4)C5=CN=CC=C5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


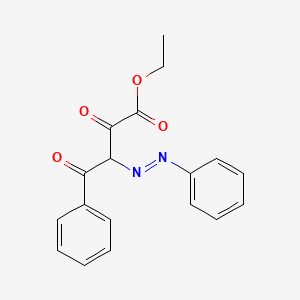
![6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B15093877.png)
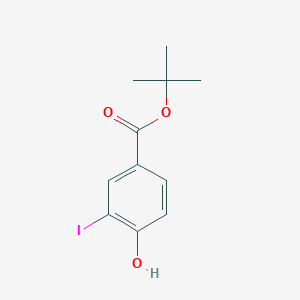

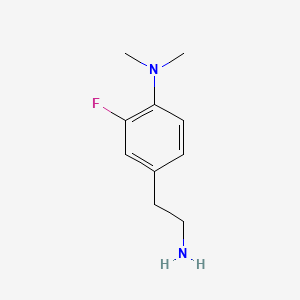
![Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine](/img/structure/B15093909.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B15093914.png)
![3-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide](/img/structure/B15093916.png)
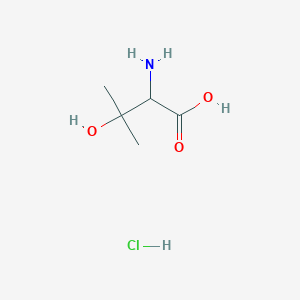
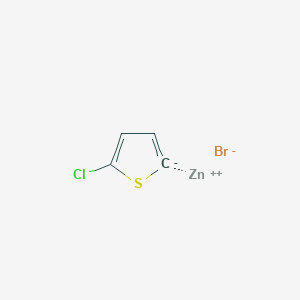
![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene](/img/structure/B15093954.png)


![5-Amino-2-[[2-[[2-[[1-[2-[[4-amino-2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B15093968.png)
